(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone, also known as CPI-455, is a small molecule inhibitor that has been studied for its potential use in treating various diseases.
Applications De Recherche Scientifique
Molecular Interaction and Pharmacophore Models
The antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716) is a potent and selective antagonist for the CB1 cannabinoid receptor. Conformational analysis and 3D-quantitative structure-activity relationship (QSAR) models suggest that specific substituents and their conformations play a crucial role in binding interaction with receptors, proposing a framework for designing receptor-specific agents (J. Shim et al., 2002).
Synthesis and Biological Activities
Various studies have focused on synthesizing derivatives containing pyrazole and isoxazole moieties, exploring their antimicrobial and antioxidant activities. These studies highlight the significance of heterocyclic chemistry in developing compounds with potential biological and pharmacological activities. For instance, synthesized derivatives were evaluated for their antibacterial and antioxidant properties, revealing moderate activities, and suggesting these scaffolds' potential in designing new therapeutic agents (Golea Lynda, 2021).
Antimicrobial and Phytotoxic Screening
Pyrazolines, known for their biological and pharmaceutical activities, have been the subject of research for antimicrobial and phytotoxic properties. The synthesis of derivatives and their subsequent evaluation against various microbial strains and phytotoxic assays contribute to the understanding of these compounds' bioactive potential (Amara Mumtaz et al., 2015).
Antibacterial and Antifungal Agents
Research into new pyrazole and isoxazole derivatives has shown that these compounds exhibit good antibacterial and antifungal activities, highlighting their potential as antimicrobial agents. The structural characterization and bioactivity screening of these compounds provide a basis for further development in antimicrobial therapy (P. Sanjeeva et al., 2022).
Structural Exploration and Antiproliferative Activity
The structural exploration of novel bioactive heterocycles, such as those incorporating isoxazole and pyrazole moieties, involves comprehensive studies including synthesis, antiproliferative activity evaluation, and molecular structure stabilization analysis. These studies not only elucidate the compounds' chemical properties but also assess their potential in cancer therapy (S. Benaka Prasad et al., 2018).
Propriétés
IUPAC Name |
(5-cyclopropyl-1,2-oxazol-3-yl)-(3-pyrazin-2-yloxypiperidin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c21-16(13-8-14(23-19-13)11-3-4-11)20-7-1-2-12(10-20)22-15-9-17-5-6-18-15/h5-6,8-9,11-12H,1-4,7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGUAMURUFGMIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=NOC(=C2)C3CC3)OC4=NC=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Cyclopropylisoxazol-3-yl)(3-(pyrazin-2-yloxy)piperidin-1-yl)methanone |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.